![molecular formula C4H5BF3KO B1452991 Potassium propargyloxymethyltrifluoroborate CAS No. 898544-65-5](/img/structure/B1452991.png)
Potassium propargyloxymethyltrifluoroborate
Overview
Description
Potassium propargyloxymethyltrifluoroborate is a chemical compound with the molecular formula C4H5BF3KO and a molecular weight of 175.99 . It is used in proteomics research .
Physical And Chemical Properties Analysis
Potassium propargyloxymethyltrifluoroborate has a molecular weight of 175.986 . More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Enantioselective Synthesis of α-Amino Esters
Potassium propargyloxymethyltrifluoroborate has been used in the enantioselective synthesis of α-amino esters through the Petasis borono-Mannich multicomponent reaction . This reaction provides direct access to optically active α-amino esters with moderate to good yields and enantioselectivities . The process involves the use of ®-BINOL-derived catalysts with stable heteroaryl and alkenyl trifluoroborate salts under mild conditions . This method is significant as α-amino acids are widely found in bioactive natural products and medicinal compounds .
Applications in Agriculture
While the specific use of Potassium propargyloxymethyltrifluoroborate in agriculture is not mentioned, potassium-containing materials in general have found applications in agriculture . Potassium is an essential nutrient for crop growth and yield development . The scarcity of potassium mineral resources and the low efficiency of fertilizer use have affected the increase in crop yield . Nanotechnology is gradually finding applications in agriculture to boost crop yields while reducing environmental pollution . This includes the production and utilization of nano-potassium fertilizers .
Mechanism of Action
properties
IUPAC Name |
potassium;trifluoro(prop-2-ynoxymethyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BF3O.K/c1-2-3-9-4-5(6,7)8;/h1H,3-4H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLRQXCZBWAQBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COCC#C)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BF3KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678469 | |
Record name | Potassium trifluoro{[(prop-2-yn-1-yl)oxy]methyl}borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium propargyloxymethyltrifluoroborate | |
CAS RN |
898544-65-5 | |
Record name | Borate(1-), trifluoro[(2-propyn-1-yloxy)methyl]-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898544-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium trifluoro{[(prop-2-yn-1-yl)oxy]methyl}borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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